molecular formula C16H25BrClNO B1464761 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220018-61-0

3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1464761
CAS No.: 1220018-61-0
M. Wt: 362.7 g/mol
InChI Key: UNBZCBCALWEHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research. Its structure consists of a piperidine ring attached to a 2-bromo-4-(sec-butyl)phenoxy group, stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride typically involves the following steps:

  • Starting Materials: : 2-Bromo-4-(sec-butyl)phenol and piperidine are primary reactants.

  • First Reaction: : The phenol group is alkylated using a halomethyl compound, forming 2-bromo-4-(sec-butyl)phenoxy-methyl intermediate.

  • Piperidine Addition: : The intermediate is then reacted with piperidine under appropriate conditions to form 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine.

  • Formation of Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt by treating with hydrochloric acid.

Industrial Production Methods

For industrial-scale production, optimized conditions and catalysts may be used to maximize yield and purity. Typical methods involve continuous flow processes and the use of specialized reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions including:

  • Oxidation: : This compound can be oxidized to introduce functional groups or create new derivatives.

  • Reduction: : Reduction reactions can remove halogen atoms or reduce other functional groups.

  • Substitution: : Commonly undergoes nucleophilic substitution reactions, especially on the bromine atom.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Hydrogen gas with palladium catalyst or lithium aluminum hydride.

  • Substitution: : Sodium hydride or other strong bases to facilitate nucleophilic attack.

Major Products

  • Oxidation: : Introduction of ketone or alcohol functional groups.

  • Reduction: : Debrominated products or hydrogenated derivatives.

  • Substitution: : Various substituted phenoxy-methyl derivatives.

Scientific Research Applications

3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride finds applications in numerous fields:

  • Chemistry: : Used as a building block for more complex molecules in organic synthesis.

  • Biology: : Employed in studies of receptor interactions due to its piperidine structure.

  • Medicine: : Investigated for potential therapeutic effects, particularly in neurological research.

  • Industry: : Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride depends on its application. In biological systems, it may interact with specific receptors or enzymes, affecting their function. The molecular targets often involve neurotransmitter pathways, making it of interest in neuropharmacology.

Comparison with Similar Compounds

When compared to other compounds with a piperidine ring or phenoxy groups:

  • Similar Compounds: : 4-(2-Bromo-4-(sec-butyl)phenoxy)piperidine, 2-(2-Bromo-4-(sec-butyl)phenoxy)methylpiperidine.

  • Uniqueness: : The specific combination of bromine and sec-butyl groups in the 3-position of the phenoxy ring provides unique steric and electronic properties, distinguishing it from similar compounds.

By understanding the preparation, reactions, applications, and mechanisms, researchers can further explore and utilize 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride in various scientific disciplines.

Properties

IUPAC Name

3-[(2-bromo-4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-3-12(2)14-6-7-16(15(17)9-14)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBZCBCALWEHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 5
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.